molecular formula C6H6ClN3 B1603853 6-Chloronicotinimidamide CAS No. 201937-26-0

6-Chloronicotinimidamide

Cat. No. B1603853
M. Wt: 155.58 g/mol
InChI Key: HTSIEJMKEVXFNI-UHFFFAOYSA-N
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Description

6-Chloronicotinimidamide is a chemical compound with the molecular formula C6H6ClN3. It has a molecular weight of 192.05 . The compound is white to pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 6-Chloronicotinimidamide is 1S/C6H6ClN3.ClH/c7-5-2-1-4 (3-10-5)6 (8)9;/h1-3H, (H3,8,9);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

6-Chloronicotinimidamide is a white to pale-yellow to yellow-brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Solid-Liquid Equilibrium Behavior

  • Study Focus: Investigating the properties of 6-Chloronicotinic acid (6-CNA), a related compound to 6-Chloronicotinimidamide, in solid and solution phases.
  • Key Findings: The research examined the solubility of 6-CNA in various solvents and utilized molecular dynamic simulation to understand solute-solvent interactions. This study is relevant for understanding the physical and chemical behavior of 6-CNA in different environments, which can be extrapolated to 6-Chloronicotinimidamide (Guo et al., 2021).

Environmental Detection Methods

  • Study Focus: Developing methods for detecting 6-chloronicotinic acid, a metabolite of 6-Chloronicotinimidamide, in environmental samples.
  • Key Findings: Techniques involving ion chromatography and photoinduced fluorescence detection have been developed for sensitive and cost-effective detection of 6-chloronicotinic acid in environmental samples (Subhani et al., 2020); (Muhammad et al., 2018).

Toxicity and Health Impact Studies

  • Study Focus: Evaluating the genotoxic effects of Imidacloprid and its metabolite 6-Chloronicotinic acid.
  • Key Findings: Research on rabbits exposed to Imidacloprid showed a genotoxic effect, which is pertinent for understanding the impact of 6-Chloronicotinic acid on biological systems (Stivaktakis et al., 2016).

Metabolite Analysis in Human Exposure

  • Study Focus: Investigating the presence of 6-Chloronicotinic acid in human urine as a marker of exposure to neonicotinoids.
  • Key Findings: This study confirms widespread exposure to neonicotinoids, including 6-Chloronicotinic acid, in a human population through urine analysis (Klimowska et al., 2020).

Spectroscopic Analysis

  • Study Focus: Spectroscopic study of ethyl-6-chloronicotinate, a derivative of 6-Chloronicotinimidamide.
  • Key Findings: Comprehensive analysis using FT-IR, FT-Raman, dispersive Raman, and NMR to understand the molecular structure and properties of ethyl-6-chloronicotinate (Karabacak et al., 2016).

Safety And Hazards

The safety information for 6-Chloronicotinimidamide indicates that it has several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

6-chloropyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSIEJMKEVXFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609929
Record name 6-Chloropyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronicotinimidamide

CAS RN

201937-26-0
Record name 6-Chloronicotinamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201937-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Suspend ammonium chloride (1.16 g, 21.6 mmol) in toluene (10 mL). Cool to 0° C. and slowly add 2.0 M Al(CH3)3 in toluene (10.8 mL, 21.6 mmol) (see Tetrahedron Lett. 1990, 31(14), 1969-1972). After the gas stops evolving, add a solution of 6-chloronicotinonitrile (1.00 g, 7.22 mmol) in toluene (52 mL). Beat to 80° C. overnight. Cool the reaction mixture, then slowly pour into slurry of silica gel (40 g) in CHCl3 (200 mL). Stir for 10 minutes before filtering. Filter and wash the silica plug with methanol (2×100 mL). Concentrate the filtrate and purify by 10 g SCX column washing with methanol and then eluting with 2.0 M NH3 in methanol to give the title compound (0.458 g. 40.8%): MS ES+ 155.9 (M+H)+: HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=1.2 min, 97.2% purity.
Quantity
1.16 g
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reactant
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0 (± 1) mol
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1 g
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52 mL
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10 mL
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Name
Quantity
200 mL
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solvent
Reaction Step Five
Quantity
10.8 mL
Type
solvent
Reaction Step Six
Yield
40.8%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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